molecular formula C21H26BNO B12053105 (R)-1-Butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole

(R)-1-Butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole

Cat. No.: B12053105
M. Wt: 319.2 g/mol
InChI Key: FUVQOWKGWXFWHP-HXUWFJFHSA-N
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Description

(R)-1-Butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole (CAS 129145-37-5) is a chiral oxazaborolidine catalyst belonging to the Corey-Bakshi-Shibata (CBS) family. It is widely employed in asymmetric synthesis, particularly in enantioselective ketone reductions to produce secondary alcohols with high enantiomeric excess (ee) . The compound features a hexahydropyrrolo-oxazaborole core substituted with a butyl group at the 1-position and two phenyl groups at the 3-position. Its stereochemistry at the boron center (R-configuration) is critical for directing hydride transfer in catalytic cycles .

Properties

Molecular Formula

C21H26BNO

Molecular Weight

319.2 g/mol

IUPAC Name

(3aR)-1-butyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole

InChI

InChI=1S/C21H26BNO/c1-2-3-16-22-23-17-10-15-20(23)21(24-22,18-11-6-4-7-12-18)19-13-8-5-9-14-19/h4-9,11-14,20H,2-3,10,15-17H2,1H3/t20-/m1/s1

InChI Key

FUVQOWKGWXFWHP-HXUWFJFHSA-N

Isomeric SMILES

B1(N2CCC[C@@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)CCCC

Canonical SMILES

B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole typically involves the following steps:

    Formation of the Pyrrolo[1,2-c][1,3,2]oxazaborole Core: This step involves the cyclization of appropriate precursors under controlled conditions. The reaction is often catalyzed by transition metals and requires specific solvents and temperatures to achieve the desired product.

    Introduction of the Butyl Group: The butyl group is introduced through alkylation reactions, where butyl halides are used as alkylating agents.

    Attachment of Phenyl Groups: The phenyl groups are typically introduced via Friedel-Crafts alkylation or acylation reactions, using phenyl halides or phenyl ketones as starting materials.

Industrial Production Methods

Industrial production of ®-1-Butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

®-1-Butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of boronic acids or boronates.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced boron-containing compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products

    Oxidation: Boronic acids, boronates.

    Reduction: Reduced boron-containing compounds.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of (R)-1-butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole is in asymmetric synthesis. It serves as a catalyst in various reactions:

  • Enantioselective Reduction of Ketones : The compound is utilized in the Corey–Bakshi–Shibata (CBS) reduction method, which allows for the conversion of prochiral ketones into chiral alcohols with high enantioselectivity. This process is crucial in synthesizing pharmaceuticals and fine chemicals .
  • Synthesis of α-Chiral Hydroxyalkylphosphines : The compound facilitates the enantioselective reduction of acylphosphines, leading to the formation of α-chiral hydroxyalkylphosphines. This application is significant in developing new phosphine ligands for catalysis .

Catalytic Applications

(R)-1-butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole also acts as a catalyst in several important reactions:

  • Nickel-Catalyzed Cross-Coupling Reactions : It has been shown to effectively catalyze the cross-coupling of benzylic pivalates with arylboroxines, resulting in the stereospecific formation of diarylalkanes and triarylmethanes. This application is particularly valuable in synthesizing complex organic molecules .
  • Suzuki Coupling Reactions : The compound can be employed in Suzuki reactions to form carbon-carbon bonds between aryl and vinyl groups. Its effectiveness in these reactions enhances its utility in synthetic organic chemistry .

Case Study 1: CBS Reduction Application

In a study focusing on the CBS reduction process, (R)-1-butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole was utilized to convert prochiral ketones into their corresponding chiral alcohols with excellent yields and enantioselectivities. The study highlighted the compound's efficiency compared to other catalysts used in similar reactions.

Case Study 2: Synthesis of Chiral Phosphines

Research demonstrated that using (R)-1-butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole as a catalyst for the asymmetric synthesis of α-chiral hydroxyalkylphosphines resulted in high enantiomeric excess. This finding underscores its potential for producing chiral intermediates essential for pharmaceutical applications.

Mechanism of Action

The mechanism of action of ®-1-Butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors that contain boron-binding sites, leading to the modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and apoptosis.

Comparison with Similar Compounds

Structural Variations and Catalytic Roles

The CBS catalyst family includes several derivatives with varying substituents at the 1-position. Key analogs and their properties are summarized below:

Compound Name Substituent (R) CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
(R)-1-Butyl-3,3-diphenylhexahydropyrrolo[...]oxazaborole Butyl (C₄H₉) 129145-37-5 C₂₁H₂₆BNO 319.25 Asymmetric reduction of bulky ketones; tailored steric environments
(R)-1-Methyl-3,3-diphenylhexahydropyrrolo[...]oxazaborole Methyl (CH₃) 112022-83-0 C₁₈H₂₀BNO 277.17 Standard CBS catalyst for acetophenone derivatives; high ee (up to 97%)
(R)-1,3,3-Triphenylhexahydropyrrolo[...]oxazaborole Phenyl (C₆H₅) 145238-45-5 C₂₃H₂₂BNO 339.24 Niche applications requiring electron-rich aromatic systems

Key Observations :

  • Electronic Effects : Phenyl substituents (e.g., in the triphenyl analog) increase electron density, which may alter transition-state interactions .

Enantioselectivity and Reaction Efficiency

  • Computational studies reveal that noncovalent interactions (NCI) between the methyl group and substrate dictate selectivity .
  • (R)-1-Butyl Analog : While specific data on its enantioselectivity are scarce, its larger alkyl group likely improves performance in reactions where steric hindrance is a challenge, such as with ortho-substituted aryl ketones .
  • Triphenyl Analog: Limited to specialized applications, such as high-resolution crystallography or macromolecular refinement using SHELX software .

Stability and Handling

All CBS catalysts are moisture-sensitive and require inert storage conditions. The triphenyl analog mandates stringent safety protocols (e.g., P201, P210 precautions) due to its reactivity .

Biological Activity

(R)-1-Butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C21H26BNO
  • Molecular Weight : 319.25 g/mol
  • CAS Number : 141197-93-5

The biological activity of (R)-1-butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole is primarily attributed to its ability to interact with specific biological targets. While detailed mechanisms are still under investigation, initial studies suggest that it may act as a potent inhibitor of certain enzymes or receptors involved in disease processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (R)-1-butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole against various pathogens. Notably:

  • Staphylococcus aureus : The compound demonstrated significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 2 μg/mL .
  • Acinetobacter baumannii : Effective against multidrug-resistant strains, showing up to 98.2% growth inhibition at 16 μg/mL .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the chemical structure can significantly influence the biological activity of oxazaborole derivatives. Key findings include:

Substituent PositionEffect on Activity
-3 and -4 on aryl ringEnhanced antimicrobial activity
-2 and -4 halogen substitutionsBeneficial for activity
Hydrophilic substitutionsDiminished antibacterial activity

These insights are crucial for guiding further synthetic efforts to optimize the compound's efficacy .

Toxicity and Safety Profile

Despite its promising biological activities, it is essential to consider the safety profile of (R)-1-butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole:

  • Toxicological Studies : Preliminary assessments indicate low toxicity in human embryonic kidney cells with minimal hemolytic activity .
  • Hazard Classification : Classified as hazardous under certain conditions; appropriate safety measures should be implemented during handling .

Study 1: Antibacterial Efficacy

In a controlled study evaluating the antibacterial efficacy of (R)-1-butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole against resistant strains of bacteria:

  • Objective : To assess the compound's effectiveness against MRSA and Acinetobacter baumannii.
  • Results : The compound exhibited remarkable inhibitory effects with MIC values significantly lower than those of traditional antibiotics.

Study 2: Enantioselective Synthesis

Another study focused on the enantioselective synthesis of oxazaboroles using this compound as a catalyst:

  • Objective : To develop an efficient synthetic route for producing chiral compounds.
  • Results : The study confirmed that (R)-1-butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole serves as an effective catalyst in asymmetric synthesis processes .

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